molecular formula C16H29BrN2O3 B13241454 tert-Butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate

tert-Butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate

Cat. No.: B13241454
M. Wt: 377.32 g/mol
InChI Key: DRVHCLZCBXSPHC-UHFFFAOYSA-N
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Description

tert-Butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate is a brominated carbamate derivative featuring an eight-membered 1,5-diazocane ring. The tert-butyl carbamate group acts as a steric and electronic protecting group, enhancing stability during synthetic processes . The 5-bromopentanoyl substituent introduces a reactive alkyl bromide moiety, making the compound valuable in nucleophilic substitution or cross-coupling reactions. Structural confirmation of analogous compounds (e.g., tert-butyl diazepane carboxylates) is typically achieved via NMR spectroscopy and mass spectrometry, as demonstrated in certificates of analysis for related structures .

Properties

Molecular Formula

C16H29BrN2O3

Molecular Weight

377.32 g/mol

IUPAC Name

tert-butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate

InChI

InChI=1S/C16H29BrN2O3/c1-16(2,3)22-15(21)19-12-6-10-18(11-7-13-19)14(20)8-4-5-9-17/h4-13H2,1-3H3

InChI Key

DRVHCLZCBXSPHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)CCCCBr

Origin of Product

United States

Preparation Methods

Preparation of 5-Bromopentanoyl Derivatives

The 5-bromopentanoyl moiety is a critical fragment in the target compound. Its synthesis generally starts from δ-valerolactone or 5-pentanoic acid derivatives.

  • Solvent-Free One-Pot Synthesis of 5-Bromovaleric Acid and 5-Bromopentanoyl Chloride :
    According to patent CN102010320A, 5-bromovaleric acid can be synthesized by passing dry hydrogen bromide gas into δ-valerolactone under sealed conditions at controlled temperature, yielding 5-bromovaleric acid without the use of organic solvents. Subsequently, thionyl chloride is added directly to this reaction mixture to convert the acid into 5-bromopentanoyl chloride via a one-pot process. This method is efficient, solvent-free, and suitable for scale-up, offering advantages such as simplified reaction steps, high utilization of raw materials, and environmental friendliness (no filtration, washing, or drying needed).
Step Reagents/Conditions Outcome Notes
1 δ-Valerolactone + HBr gas (anhydrous) 5-Bromovaleric acid Sealed reaction, controlled temperature
2 Thionyl chloride addition 5-Bromopentanoyl chloride Excess SOCl2 distilled off, reduced pressure distillation

Synthesis of tert-Butyl 1,5-Diazocane-1-carboxylate

The 1,5-diazocane ring with a tert-butyl ester is a key structural component providing the diazocane scaffold.

  • General Synthetic Route :
    The synthesis involves ring formation of the diazocane (an eight-membered ring with two nitrogen atoms at positions 1 and 5) followed by introduction of the tert-butyl carbamate protecting group. The hydrochloride salt form is often prepared by treatment with hydrochloric acid to improve handling and stability. The synthesis typically involves cyclization of appropriate diamine precursors and subsequent carbamate formation using tert-butyl chloroformate or related reagents.
Step Reagents/Conditions Outcome Notes
1 Diamine precursor cyclization 1,5-Diazocane ring Controlled cyclization conditions
2 Reaction with tert-butyl chloroformate tert-Butyl 1,5-diazocane-1-carboxylate Carbamate formation
3 Treatment with HCl Hydrochloride salt Improves purity and stability

Coupling Strategy to Form tert-Butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate

The final compound is formed by coupling the 5-bromopentanoyl moiety to the nitrogen atom(s) of the diazocane ring, while retaining the tert-butyl ester on the carbamate.

  • Acylation Reaction :
    The typical approach involves reacting tert-butyl 1,5-diazocane-1-carboxylate with 5-bromopentanoyl chloride under controlled conditions to form the amide bond linking the bromopentanoyl group to the diazocane nitrogen. The reaction is generally performed in anhydrous solvents such as dichloromethane or tetrahydrofuran, in the presence of a base (e.g., triethylamine) to neutralize the released HCl.
Step Reagents/Conditions Outcome Notes
1 tert-Butyl 1,5-diazocane-1-carboxylate + 5-bromopentanoyl chloride This compound Base present to scavenge HCl, low temperature to control reaction
  • Purification :
    The crude product is purified by column chromatography, typically using silica gel and gradient elution with hexane/ethyl acetate mixtures to separate the target compound from side products and unreacted starting materials.

Analytical Data and Research Outcomes

While direct published research articles specifically on this compound are limited, the synthesis steps and intermediates are well-documented in chemical databases and patents:

Compound Molecular Formula CAS Number Key Properties Source
5-Bromopentanoyl chloride C5H8BrClO Not always assigned Reactive acyl chloride, key for acylation
tert-Butyl 1,5-diazocane-1-carboxylate C11H22N2O2 2219379-96-9 (HCl salt) Stable carbamate, useful scaffold
tert-Butyl 5-bromopentanoate (related ester) C9H17BrO2 88987-42-2 Precursor for bromopentanoyl derivatives
  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques used to confirm the structure and purity of intermediates and final products.
  • Yields for intermediates such as tert-butyl 5-bromovalerate are reported to be high under optimized conditions (e.g., >80%).
  • The solvent-free one-pot synthesis method for bromopentanoyl chloride significantly improves efficiency and environmental sustainability compared to traditional methods.

Summary Table of Preparation Methods

Step Starting Material Reagents Conditions Product Yield/Notes
1 δ-Valerolactone HBr gas (anhydrous) Sealed, controlled temp 5-Bromovaleric acid Solvent-free, high efficiency
2 5-Bromovaleric acid Thionyl chloride Stir, distill excess SOCl2 5-Bromopentanoyl chloride One-pot synthesis
3 Diamine precursor Cyclization reagents Controlled cyclization 1,5-Diazocane ring Precursor for carbamate
4 1,5-Diazocane + tert-butyl chloroformate Carbamate formation Standard carbamate conditions tert-Butyl 1,5-diazocane-1-carboxylate Protecting group installed
5 tert-Butyl 1,5-diazocane-1-carboxylate + 5-bromopentanoyl chloride Base (e.g., triethylamine) Anhydrous solvent, low temp This compound Purified by chromatography

Comparison with Similar Compounds

Key Observations:

Ring Size and Conformation : The 8-membered diazocane ring in the target compound offers greater conformational flexibility compared to the 7-membered diazepane analog . This may influence binding affinity in coordination chemistry or catalytic applications.

Functional Group Reactivity: The bromopentanoyl group distinguishes the target compound from the phenyl- and ketone-substituted diazepane derivative . Bromine enhances electrophilicity, enabling Suzuki or Ullmann couplings, whereas the phenyl group in the diazepane analog favors π-π interactions in drug design.

Electrochemical Behavior: While the target compound lacks direct electrochemical data, tert-butyl benzoate derivatives (e.g., ) exhibit reversible redox processes and electrochromism due to electron-withdrawing cyano groups . The bromopentanoyl group may similarly modulate redox potentials in the target compound.

Biological Activity

tert-Butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate (CAS Number: 2060043-13-0) is a synthetic organic compound notable for its unique diazocane structure, which includes a tert-butyl ester group and a bromopentanoyl moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C16H29BrN2O3C_{16}H_{29}BrN_2O_3, with a molecular weight of approximately 366.33 g/mol. The presence of the bromine atom enhances the compound's reactivity, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC16H29BrN2O3C_{16}H_{29}BrN_2O_3
Molecular Weight366.33 g/mol
CAS Number2060043-13-0
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms are still under investigation, but the compound may influence biochemical pathways by modulating enzyme activity or receptor signaling.

Biological Activity Studies

Research has indicated that compounds with similar structures exhibit varying degrees of biological activity, particularly in the context of enzyme inhibition and receptor modulation. For instance, studies on related diazocane derivatives have shown potential anti-cancer properties and interactions with histone deacetylases (HDACs), which are critical in regulating gene expression and cellular function.

Case Study: Enzyme Inhibition

A study examining the inhibitory effects of various diazocane derivatives on HDACs revealed that modifications in the alkyl chain length and halogen substituents significantly impacted their potency. The brominated derivative was found to exhibit enhanced binding affinity compared to its chlorinated counterparts, suggesting that this compound may also possess similar inhibitory properties.

Potential Applications

Given its structural characteristics, this compound holds promise for various applications in medicinal chemistry:

  • Anticancer Research : Due to potential HDAC inhibitory activity.
  • Drug Development : As a lead compound for synthesizing derivatives with improved efficacy.
  • Biochemical Research : To explore interactions with specific biomolecules and pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated diazocane derivatives:

Compound NameMolecular FormulaUnique Features
tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylateC16H29ClN2O3C_{16}H_{29}ClN_2O_3Chlorine enhances reactivity
tert-Butyl 5-(5-fluoropentanoyl)-1,5-diazocane-1-carboxylateC16H29FN2O3C_{16}H_{29}FN_2O_3Fluorine may influence electronic properties
This compoundC16H29BrN2O3C_{16}H_{29}BrN_2O_3Bromine provides distinct reactivity profile

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